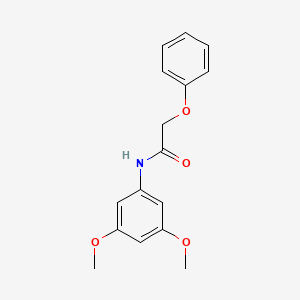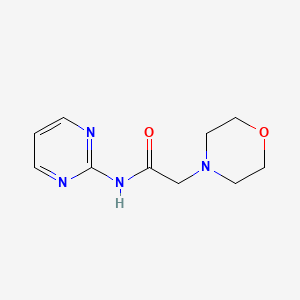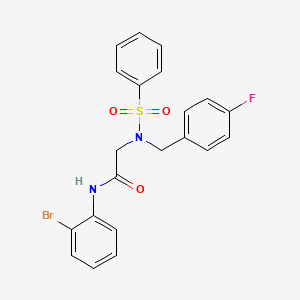![molecular formula C9H13BrN2O2 B5761591 5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide](/img/structure/B5761591.png)
5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide, also known as DMBF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a furamide derivative that has been synthesized through a specific method and has been studied for its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms and cancer cells. This disruption leads to the death of the cells, making 5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide a potential candidate for the development of new antimicrobial and anticancer agents.
Biochemical and Physiological Effects:
5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide has been found to have minimal toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent. It has also been found to have low cytotoxicity towards normal cells, indicating its potential as a selective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide is its ease of synthesis, which makes it readily available for use in laboratory experiments. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to assess its potential for clinical use.
Orientations Futures
There are several potential future directions for the research on 5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide. One direction is the development of new antimicrobial agents based on the structure of 5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide. Another direction is the development of selective anticancer agents that target specific cancer cells while sparing normal cells. Additionally, further research is needed to fully understand the mechanism of action of 5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide and its potential for clinical use.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide involves the reaction between 2-furoic acid and N,N-dimethylethylenediamine in the presence of thionyl chloride and anhydrous benzene. The reaction results in the formation of 5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide, which is then purified through recrystallization.
Applications De Recherche Scientifique
5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial properties and has been tested against various pathogens, including bacteria and fungi. 5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide has also been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
5-bromo-N-[2-(dimethylamino)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-12(2)6-5-11-9(13)7-3-4-8(10)14-7/h3-4H,5-6H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANMKKYSCJQXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(O1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7323538 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-allyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5761538.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5761546.png)


![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5761558.png)
![N-(2,4-dimethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5761575.png)
![4-[2-(3-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5761584.png)
![2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5761599.png)


![N-[4-(cyanomethyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5761616.png)
